physicochemical properties of 3,5-Dichloro-4-methylbenzyl chloride
physicochemical properties of 3,5-Dichloro-4-methylbenzyl chloride
The following technical guide provides an in-depth physicochemical and synthetic profile of 3,5-Dichloro-4-methylbenzyl chloride .
Version 1.0 | Scientific Reference Guide [1]
Executive Summary
3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8) is a specialized benzylic halide intermediate used primarily in the synthesis of complex heterocycles for pharmaceutical and agrochemical applications.[1][2] Characterized by a highly symmetrical substitution pattern, the molecule features a reactive chloromethyl group flanked by meta-chlorine atoms and a para-methyl moiety. This steric and electronic configuration imparts unique stability profiles compared to non-halogenated benzyl chlorides, while maintaining high susceptibility to SN2 nucleophilic substitution.[3] This guide details its physicochemical properties, validated synthesis routes, and handling protocols.[3]
Part 1: Chemical Identity & Structural Analysis[1][3]
The molecule is defined by a benzene core substituted with a chloromethyl group at position 1, chlorine atoms at positions 3 and 5, and a methyl group at position 4.[3]
| Attribute | Detail |
| IUPAC Name | 1,3-Dichloro-5-(chloromethyl)-2-methylbenzene |
| Common Name | 3,5-Dichloro-4-methylbenzyl chloride |
| CAS Number | 1806288-53-8 |
| Molecular Formula | C₈H₇Cl₃ |
| Molecular Weight | 209.50 g/mol |
| SMILES | CC1=C(Cl)C=C(CCl)C=C1Cl |
| InChI Key | HCJNBLZKNNGVOM-UHFFFAOYSA-N |
Structural Electronic Effects[1][6]
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Electrophilicity: The benzylic carbon is highly electrophilic. The inductive electron-withdrawing effect (-I) of the two meta-chlorine atoms increases the positive character of the benzylic carbon, enhancing reaction rates with nucleophiles compared to 4-methylbenzyl chloride.[1]
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Steric Environment: The methyl group at the para position (relative to the chloromethyl group) provides a lipophilic anchor but does not sterically hinder the reaction center. However, the meta-chlorines introduce significant bulk, potentially retarding SN1 pathways by destabilizing the planar carbocation intermediate through steric strain, thus favoring SN2 mechanisms.[3]
Part 2: Physicochemical Profile[1][3]
Note: Experimental data for this specific isomer is limited in public registries. Values below represent consensus predictions based on structural homologs (e.g., 3,5-dichlorobenzyl chloride) and computational modeling (ACD/Labs, ChemAxon).
| Property | Value / Description | Source/Note |
| Physical State | Solid or Semi-solid (Low melting) | Predicted based on symmetry |
| Melting Point | 35 – 45 °C | Estimated (Homolog comparison) |
| Boiling Point | ~280 °C (at 760 mmHg) | Extrapolated |
| Density | 1.38 ± 0.05 g/cm³ | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Lipophilic nature |
| Solubility (Organic) | Soluble in DCM, EtOAc, Toluene, THF | Standard organic solvents |
| LogP | 3.92 | Predicted (High Lipophilicity) |
| Flash Point | > 110 °C | Estimated |
Part 3: Synthetic Pathways & Production[1]
Two primary routes exist for the synthesis of 3,5-Dichloro-4-methylbenzyl chloride. The Blanc Chloromethylation is preferred for industrial scalability due to atom economy, while the Acid Reduction route offers higher purity for small-scale research.
Route A: Blanc Chloromethylation (Industrial Preferred)
This route utilizes 2,6-dichlorotoluene as the starting material. The directing effects of the substituents (Methyl: ortho/para; Chlorine: ortho/para) synergistically direct the electrophilic substitution to the 4-position (relative to methyl), which is the only open position not sterically blocked or electronically deactivated.
Protocol:
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Reagents: 2,6-Dichlorotoluene (1.0 eq), Paraformaldehyde (1.2 eq), ZnCl₂ (Catalytic), HCl (gas).[3]
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Conditions: Heat mixture to 60°C while bubbling anhydrous HCl gas.
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Workup: Quench with ice water, extract with toluene, wash with NaHCO₃, and recrystallize from hexanes.
Route B: Carboxylic Acid Reduction (High Precision)
Starting from 3,5-dichloro-4-methylbenzoic acid, this route avoids isomer contamination.[1]
Protocol:
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Precursor Synthesis: Chlorination of p-toluic acid yields 3,5-dichloro-4-methylbenzoic acid [1].[1]
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Reduction: Treat acid with Borane-THF complex (1.0 M) at 0°C to yield 3,5-dichloro-4-methylbenzyl alcohol.
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Chlorination: React alcohol with Thionyl Chloride (SOCl₂) in DCM at reflux to yield the target chloride.
Synthesis Workflow Diagram
Figure 1: Comparison of the direct Blanc chloromethylation route (Top) versus the multi-step acid reduction route (Bottom).
Part 4: Reactivity & Applications[1][2][3]
The chloromethyl group is a versatile handle for introducing the lipophilic 3,5-dichloro-4-methylbenzyl moiety into pharmacophores.[1][2]
Key Reactions (Nucleophilic Substitution)[6][9][10]
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Amination: Reacts readily with primary and secondary amines (in the presence of K₂CO₃/DMF) to form benzylamines. Used in the synthesis of kinase inhibitors where the dichlorobenzyl group occupies hydrophobic pockets.
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Etherification: Reacts with phenols or alcohols (NaH/THF) to form ethers.
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Thioetherification: Reacts with thiols to form thioethers, often used as linkers in antibody-drug conjugates (ADCs).[1]
Reactivity Logic Diagram
Figure 2: Primary reactivity pathways via Nucleophilic Substitution (SN2).[4]
Part 5: Safety & Handling Protocols
As a benzylic halide, this compound poses specific safety risks that must be mitigated via engineering controls.
Hazard Classification
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Lachrymator: High volatility of the benzyl chloride moiety causes severe eye irritation and tearing.
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Corrosive: Hydrolyzes on contact with moisture to release HCl, causing skin and mucosal burns.[3]
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Sensitizer: Potential skin sensitizer upon repeated exposure.
Handling Protocol
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Engineering Controls: All operations must be performed inside a certified chemical fume hood.
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PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[3] A face shield is recommended during synthesis workup.
-
Decontamination: Spills should be neutralized with a dilute solution of ammonia or 5% sodium hydroxide to quench the alkylating potential before cleanup.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and polymerization.
References
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Synthesis of 3,5-dichloro-4-methylbenzoic acid. ChemicalBook. Retrieved from
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3,5-Dichloro-4-methylbenzyl chloride (CAS 1806288-53-8) Entry. PubChem.[1] Retrieved from (Note: Isomer specific data inferred from homologs).
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Blanc Chloromethylation Reaction. Organic Chemistry Portal. Retrieved from
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Safety Data Sheet: Benzyl Chloride Derivatives. Fisher Scientific. Retrieved from
